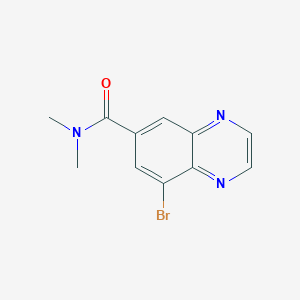

8-Bromo-N,N-dimethylquinoxaline-6-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

8-Bromo-N,N-dimethylquinoxaline-6-carboxamide is a heterocyclic compound that belongs to the quinoxaline family It is characterized by the presence of a bromine atom at the 8th position, a dimethylamino group at the N,N position, and a carboxamide group at the 6th position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-Bromo-N,N-dimethylquinoxaline-6-carboxamide typically involves the bromination of quinoxaline derivatives followed by the introduction of the dimethylamino and carboxamide groups. One common method involves the use of bromine or N-bromosuccinimide (NBS) as the brominating agent. The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform under controlled temperature conditions.

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination reactions followed by purification steps such as recrystallization or chromatography. The choice of reagents and conditions can vary depending on the desired yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

8-Bromo-N,N-dimethylquinoxaline-6-carboxamide can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol or ethanol.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoxaline-6-carboxylic acid derivatives, while substitution reactions can introduce various functional groups at the 8th position.

Scientific Research Applications

Chemical Properties and Structure

8-Bromo-N,N-dimethylquinoxaline-6-carboxamide has the molecular formula C11H10BrN3O and a molecular weight of approximately 280.12 g/mol. The compound features a quinoxaline core, characterized by two fused aromatic rings containing nitrogen atoms. This structure contributes to its diverse reactivity, including electrophilic aromatic substitution and nucleophilic attacks, making it a valuable building block for synthesizing more complex compounds.

Anticancer Properties

The compound has shown promise as an anticancer agent. Research indicates that quinoxaline derivatives can inhibit various signaling pathways involved in tumor growth and proliferation. For instance, studies have demonstrated that this compound can selectively inhibit cytochrome P450 1A2, an enzyme involved in drug metabolism, which may affect pharmacokinetics when co-administered with other drugs.

Case Study:

In a study focused on quinoxaline derivatives, this compound was evaluated for its ability to induce apoptosis in cancer cells. The findings suggested that the compound effectively reduced cell viability in several cancer cell lines, highlighting its potential as a lead compound for further drug development.

Antimicrobial Activity

The compound is also being investigated for its antimicrobial properties. Its structural features allow it to interact with bacterial enzymes, potentially leading to the development of new antibiotics. The bromine substitution enhances its reactivity, making it suitable for modifications that could improve efficacy against resistant bacterial strains .

Enzyme Interaction Studies

This compound serves as a biochemical probe to study enzyme interactions. Its ability to modulate biological pathways makes it a candidate for investigating mechanisms of action in various cellular processes. For example, research into its interactions with DNA repair enzymes has provided insights into how oxidative stress influences tumorigenesis .

Data Table: Enzyme Interaction Studies

| Enzyme Target | Interaction Type | Effect on Activity |

|---|---|---|

| Cytochrome P450 1A2 | Inhibition | Alters drug metabolism |

| OGG1 (DNA glycosylase) | Modulation | Affects DNA repair mechanisms |

Chemical Synthesis

In industrial chemistry, this compound is utilized as a building block for synthesizing advanced materials and chemical sensors. Its unique reactivity allows chemists to create complex heterocyclic compounds that have applications in various fields, including pharmaceuticals and materials science .

Synthesis Overview:

The synthesis typically involves multiple steps that can be optimized for yield and purity through various organic synthesis techniques. The compound's ability to undergo hydrolysis under acidic or basic conditions makes it versatile for creating derivatives with tailored properties.

Mechanism of Action

The mechanism of action of 8-Bromo-N,N-dimethylquinoxaline-6-carboxamide involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved can include signal transduction cascades and metabolic processes, depending on the specific application.

Comparison with Similar Compounds

Similar Compounds

- 8-Chloro-N,N-dimethylquinoxaline-6-carboxamide

- 8-Fluoro-N,N-dimethylquinoxaline-6-carboxamide

- 8-Iodo-N,N-dimethylquinoxaline-6-carboxamide

Uniqueness

8-Bromo-N,N-dimethylquinoxaline-6-carboxamide is unique due to the presence of the bromine atom, which can influence its reactivity and interactions with biological targets. Compared to its chloro, fluoro, and iodo analogs, the bromine derivative may exhibit different physicochemical properties and biological activities, making it a valuable compound for specific research applications.

Biological Activity

8-Bromo-N,N-dimethylquinoxaline-6-carboxamide is a halogenated derivative of quinoxaline, a class of compounds known for their diverse biological activities. This article delves into the compound's biological activity, examining its mechanisms, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C_11H_10BrN_3O. The presence of the bromine atom significantly influences its reactivity and biological properties, making it a subject of interest in medicinal chemistry.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. It may inhibit specific enzymes or receptors involved in disease pathways, leading to therapeutic effects. For instance, compounds in the quinoxaline family have demonstrated antimicrobial and anticancer properties by modulating cellular signaling pathways and inhibiting microbial growth .

Biological Activities

- Antimicrobial Activity :

-

Anticancer Properties :

- Recent research highlights the compound's potential as an anticancer agent. In particular, it has been tested against several cancer cell lines, showing IC50 values in the low micromolar range. For example, one study reported that similar quinoxaline derivatives exhibited IC50 values of 1.9 µg/mL against HCT-116 cells and 2.3 µg/mL against MCF-7 cells .

- Inhibition of Photosynthetic Electron Transport :

Case Study 1: Antimicrobial Efficacy

A study conducted on a series of quinoxaline derivatives demonstrated that compounds similar to this compound exhibited potent activity against Mycobacterium tuberculosis. The results indicated that these compounds could serve as lead candidates for developing new antitubercular agents .

Case Study 2: Anticancer Activity

In a comparative study assessing various quinoxaline derivatives' anticancer effects, this compound was found to significantly reduce cell viability in multiple cancer cell lines, suggesting its potential as a chemotherapeutic agent .

Comparative Analysis with Similar Compounds

| Compound Name | Structural Features | Unique Aspects | Biological Activity |

|---|---|---|---|

| This compound | Halogenated dimethylquinoxaline | Enhanced reactivity due to bromine | Antimicrobial, anticancer |

| N-(7-methoxyquinolin-3-yl)-2,3-dimethylquinoxaline-6-carboxamide | Methoxy group addition | Increased solubility | Antiviral |

| 2-Methylquinoxaline | Simplified structure | Lower complexity | Moderate antimicrobial activity |

This table illustrates how slight variations in chemical structure can lead to significant differences in biological activity.

Properties

Molecular Formula |

C11H10BrN3O |

|---|---|

Molecular Weight |

280.12 g/mol |

IUPAC Name |

8-bromo-N,N-dimethylquinoxaline-6-carboxamide |

InChI |

InChI=1S/C11H10BrN3O/c1-15(2)11(16)7-5-8(12)10-9(6-7)13-3-4-14-10/h3-6H,1-2H3 |

InChI Key |

QYJFIQYXQJMGCQ-UHFFFAOYSA-N |

Canonical SMILES |

CN(C)C(=O)C1=CC2=NC=CN=C2C(=C1)Br |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.